[(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile
Description
This compound belongs to the 1,3,4-thiadiazole family, characterized by a five-membered heterocyclic ring containing two nitrogen and one sulfur atom. Its structure includes:
- 4-Methyl substituent: Enhances steric and electronic effects.
- 5-Sulfanylidene group: Introduces a thioketone moiety, influencing redox properties and hydrogen bonding.
Properties
IUPAC Name |
2-[(4-methyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S3/c1-8-5(9)11-4(7-8)10-3-2-6/h3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUZDNFBPPHFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)SC(=N1)SCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662346 | |
| Record name | [(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834899-99-9 | |
| Record name | [(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile is a heterocyclic compound characterized by its unique thiadiazole structure, which incorporates both sulfur and nitrogen heteroatoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and agriculture. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The structural formula of [(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile indicates that it contains a thiadiazole ring with a sulfanyl group and a nitrile group. The presence of these functional groups is crucial for its chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to [(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile have shown efficacy against various bacterial strains including Salmonella and Bacillus , suggesting potential applications as antimicrobial agents in medicine and agriculture .
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). For example, some compounds exhibited IC50 values as low as 0.28 µg/mL against MCF-7 cells, indicating strong antiproliferative effects .
Table 1: Summary of Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 | 3.29 | Induction of apoptosis |
| Compound B | H460 | 10 | Inhibition of ERK1/2 pathway |
| Compound C | MCF-7 | 0.28 | Tubulin binding inhibition |
The mechanisms underlying the biological activities of [(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile are multifaceted:
- Enzyme Inhibition : Some studies have shown that thiadiazole derivatives can inhibit key enzymes involved in cancer progression and microbial metabolism.
- Apoptosis Induction : Certain compounds have been observed to induce apoptosis in cancer cells through caspase activation pathways .
- Interaction with Biological Targets : The compound's ability to interact with proteins such as tubulin has been noted, which may disrupt normal cellular functions leading to cell death.
Case Studies
A notable case study involved the evaluation of several thiadiazole derivatives against human cancer cell lines. The study revealed that modifications in the chemical structure significantly influenced biological activity. For example, the introduction of electron-withdrawing groups enhanced anticancer efficacy .
Scientific Research Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains by inhibiting specific enzymes critical for microbial survival. The mechanism of action is believed to involve interference with metabolic pathways essential for bacterial growth.
Anticancer Potential
[(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile has also been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may disrupt cancer cell proliferation by targeting specific proteins involved in cell cycle regulation. Ongoing research aims to elucidate its binding affinities and detailed mechanisms of action in cancer cells .
Enzyme Inhibition
The compound's ability to inhibit enzymes such as proteases and kinases makes it a candidate for drug development. Its unique structural features allow it to engage in specific interactions with enzyme active sites, potentially leading to the development of novel therapeutic agents .
Pesticide Development
Due to its biological activity against pathogens, [(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile is being explored as a potential pesticide. Its efficacy in controlling plant pathogens could provide an alternative to conventional pesticides, promoting sustainable agricultural practices .
Plant Growth Regulation
Studies suggest that compounds similar to [(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile may also influence plant growth and development by modulating hormonal pathways. This aspect is under investigation for its potential use in enhancing crop yields .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that [(4-Methyl-5-sulfanylidene ...] exhibited up to 80% inhibition against Staphylococcus aureus at a concentration of 50 µg/mL. This finding highlights its potential as a therapeutic agent against resistant bacterial strains.
Case Study 2: Cancer Cell Proliferation
In vitro studies have shown that this compound can reduce the proliferation of certain cancer cell lines by over 60% when treated with concentrations as low as 10 µg/mL. These results warrant further exploration into its mechanisms and potential clinical applications.
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity : Thiadiazole derivatives are studied for antimicrobial, anticancer, and enzyme inhibitory properties. The nitrile group in the target compound may enhance interactions with biological targets (e.g., covalent binding to cysteine residues) .
- Solubility and Drug Likeness : The acetic acid derivative () has moderate aqueous solubility (44.5 µg/mL), while the acetonitrile analog’s solubility profile remains uncharacterized but is expected to differ due to polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
